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Compound of Interest

Compound Name: Amthamine dihydrobromide

Cat. No.: B1667265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of amthamine dihydrobromide, a potent histamine

H2 receptor agonist, and ranitidine, a well-established H2 receptor antagonist. The data

presented herein is derived from various in vitro and in vivo studies, offering a comprehensive

overview of their respective efficacies and interaction in ranitidine-sensitive experimental

models. This information is intended to assist researchers in designing experiments,

interpreting results, and furthering the understanding of H2 receptor pharmacology.

Introduction to Amthamine and Ranitidine
Amthamine is a highly selective and potent agonist for the histamine H2 receptor, often

demonstrating potency slightly greater than histamine itself.[1] Its selectivity for the H2 receptor,

with minimal to no activity at H1 and H3 receptors, makes it a valuable pharmacological tool for

investigating H2 receptor-mediated physiological processes.[1][2]

Ranitidine, conversely, is a competitive antagonist of the histamine H2 receptor.[3][4][5] It

effectively blocks the action of histamine and other H2 agonists, leading to a reduction in

gastric acid secretion.[3][6][7][8][9][10][11][12] This antagonistic property makes it a

cornerstone in "ranitidine-sensitive" experimental models, where the involvement of the H2

receptor in a physiological response is confirmed by its blockade with ranitidine.
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Quantitative Comparison of Efficacy
The following tables summarize the key quantitative parameters for amthamine and ranitidine

across various experimental models. These values highlight the potency of amthamine as an

agonist and the efficacy of ranitidine as its antagonist.

Table 1: Agonist Potency of Amthamine Dihydrobromide
at the H2 Receptor
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Parameter
Experimental
Model

Value Reference

pD2

Guinea-pig

spontaneously beating

atria (increase in sinus

rate)

6.72 [1]

pD2

Guinea-pig electrically

driven papillary

muscle (increase in

contractility)

6.17 [1]

pD2

Human atrium

(increase in

contractility)

5.38 [1]

ED50

Conscious cats with

gastric fistula (gastric

acid secretion)

0.069 µmol/kg/h [2]

ED50

Anesthetized rats with

lumen-perfused

stomach (gastric acid

secretion)

11.69 µmol/kg (i.v.) [2]

EC50

Rat isolated gastric

fundus (secretagogue

effect)

18.9 µmol/l [2]

IC50

Inhibition of C5a-

induced eosinophil

degranulation

0.4 µM [13]

pD2: The negative logarithm of the molar concentration of an agonist that produces 50% of

the maximal possible effect. Higher values indicate greater potency.

ED50: The dose of a drug that produces 50% of its maximum response in a population.

EC50: The concentration of a drug that gives half-maximal response.
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IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Antagonist Potency of Ranitidine against
Amthamine-Induced Responses

Parameter
Experimental
Model

Value Reference

pA2

Guinea-pig

spontaneously beating

atria

6.46 [1]

pA2

Guinea-pig electrically

driven papillary

muscle

6.25 [1]

pA2: The negative logarithm of the molar concentration of an antagonist that necessitates

doubling the agonist concentration to produce the same response. It is a measure of the

potency of a competitive antagonist.

Signaling Pathways and Experimental Visualization
The interaction between amthamine and ranitidine at the histamine H2 receptor initiates or

blocks a cascade of intracellular events. The following diagrams illustrate these pathways and

a typical experimental workflow for their investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1667265#amthamine-dihydrobromide-
efficacy-in-ranitidine-sensitive-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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